molecular formula C19H24O3 B7788559 4-Androsten-3,11,17-trione

4-Androsten-3,11,17-trione

Cat. No.: B7788559
M. Wt: 300.4 g/mol
InChI Key: RZRPTBIGEANTGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Androsten-3,11,17-trione can be synthesized through several methods. One common approach involves the oxidation of 4-androstene-3,17-dione using specific oxidizing agents . The reaction conditions typically include the use of solvents such as chloroform and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the microbial transformation of phytosterols. This biotechnological approach utilizes specific strains of microorganisms to convert phytosterols into the desired steroid compound . This method is favored for its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Androsten-3,11,17-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce other steroid derivatives.

    Reduction: Reduction reactions can convert it into different hydroxylated forms.

    Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, methanol, ethanol.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4-androsten-3,11,17-trione involves its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for the conversion of cortisone to cortisol, a hormone involved in stress response and metabolism. By inhibiting this enzyme, this compound can reduce cortisol levels, leading to decreased fat accumulation and increased muscle mass .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Androsten-3,11,17-trione is unique due to its specific inhibition of 11β-hydroxysteroid dehydrogenase type 1, which distinguishes it from other similar compounds. This unique mechanism of action makes it particularly valuable in research focused on metabolic regulation and potential therapeutic applications .

Biological Activity

4-Androsten-3,11,17-trione (also known as 11-oxo-androstenedione) is a steroid compound that has garnered attention for its potential biological activities, particularly in the realms of hormone regulation, athletic performance enhancement, and metabolic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its chemical formula C19H24O3C_{19}H_{24}O_3 and a molar mass of approximately 300.398 g/mol. It functions primarily as an aromatase inhibitor , which means it inhibits the enzyme aromatase responsible for converting testosterone into estradiol. This inhibition can lead to increased levels of testosterone and decreased levels of estrogen in the body, potentially enhancing muscle mass and reducing fat accumulation.

  • Inhibition of Aromatase : By blocking aromatase activity, this compound prevents the conversion of testosterone to estradiol.
  • Impact on Hormonal Levels : Studies indicate significant increases in serum testosterone levels following administration. For instance, a study at Baylor University reported a 90% increase in free testosterone among subjects taking 300 mg daily over eight weeks .

Hormonal Regulation

Research indicates that this compound may play a role in regulating hormonal balance within the body:

  • In healthy male subjects, baseline levels of this compound were found to be approximately 2.37 nM, with variations throughout the day .
  • During stimulation tests (e.g., ACTH stimulation), levels increased significantly, suggesting responsiveness to hormonal changes .

Athletic Performance

While marketed as a supplement for enhancing athletic performance by increasing testosterone levels and reducing estrogen-related side effects (such as gynecomastia), evidence supporting these claims remains mixed:

  • Anecdotal reports suggest substantial increases in testosterone (up to 188% total testosterone increase) after three weeks of supplementation; however, these claims lack robust scientific validation .
  • A study indicated that while this compound could increase dihydrotestosterone (DHT) levels significantly, it did not produce measurable changes in body composition or clinical safety markers .

Clinical Studies

  • Baylor University Study : An eight-week trial involving resistance-trained males showed that supplementation with 300 mg or 600 mg of this compound resulted in significant increases in free testosterone and DHT levels but no significant changes in body composition metrics .
  • Hormonal Fluctuations : In plasma measurements during various hormonal tests (ACTH stimulation vs. dexamethasone suppression), notable fluctuations in serum levels were observed. These findings highlight its potential role in adrenal function and stress response modulation .

Safety Concerns

Despite its potential benefits, safety concerns have been raised:

  • The FDA has issued warnings regarding the marketing of products containing this compound due to health risks associated with its use .
  • Health Canada also cautioned against its use due to risks related to blood clotting and other adverse effects .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionUnique Features
4-Androstene-3,17-dione Precursor to testosteroneDirectly involved in androgen biosynthesis
11β-Hydroxyandrostenedione Hydroxylated derivativeDifferent biological activities compared to 4-androstenedione
4-Androstene-3,6,17-trione Potent aromatase inhibitorIrreversible binding leading to sustained effects

Properties

IUPAC Name

10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPTBIGEANTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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